
3-Fluoro-3-(3-methylbut-2-en-1-yl)azetidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-3-(3-methylbut-2-en-1-yl)azetidine hydrochloride is a chemical compound . It is related to 3-fluoro-3-methylbut-1-ene, which has a CAS Number of 66213-80-7 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Fluoro-3-(3-methylbut-2-en-1-yl)azetidine hydrochloride are not explicitly mentioned in the search results. A related compound, 3-fluoro-3-methylbut-1-ene, has a molecular weight of 88.12 .Applications De Recherche Scientifique
Nicotinic Acetylcholine Receptor Binding Properties :A compound related to 3-Fluoro-3-(3-methylbut-2-en-1-yl)azetidine hydrochloride, specifically 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine, has been identified as a potent and selective ligand for the human alpha4beta2 nicotinic acetylcholine receptor (nAChR) subtype. This compound, labeled with fluorine-18, shows promising properties for PET imaging of central nAChRs, particularly useful in neurological studies (Doll et al., 1999).
Antibacterial Agent Development :Research on azetidinylquinolones, closely related to 3-Fluoro-3-(3-methylbut-2-en-1-yl)azetidine hydrochloride, has shown that specific stereochemistry in azetidine moieties is critical for increasing in vitro activity and oral efficacy as antibacterial agents. This indicates potential applications in developing new antibacterial drugs (Frigola et al., 1995).
Synthesis and Antimicrobial Activity :Studies on compounds involving azetidine groups, similar to 3-Fluoro-3-(3-methylbut-2-en-1-yl)azetidine hydrochloride, have demonstrated significant antimicrobial activity, suggesting potential applications in developing new antimicrobial drugs (Mistry et al., 2016).
Synthesis of 3-Mercapto-1-(1,3-thiazolin-2-yl)azetidine Hydrochloride :A study on the synthesis of a compound structurally related to 3-Fluoro-3-(3-methylbut-2-en-1-yl)azetidine hydrochloride, specifically 3-mercapto-1-(1,3-thiazolin-2-yl)azetidine hydrochloride, highlights the potential for synthesizing new chemical entities that could be useful in various scientific applications (Zhang Zhi-bao, 2011).
Synthesis of ApoSense Compounds :Research on the synthesis of ApoSense compounds, including fluorine-18-labeled analogs, through nucleophilic ring opening of an aziridine precursor, points to potential applications in molecular imaging and monitoring antiapoptotic drug treatments (Basuli et al., 2012).
Propriétés
IUPAC Name |
3-fluoro-3-(3-methylbut-2-enyl)azetidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FN.ClH/c1-7(2)3-4-8(9)5-10-6-8;/h3,10H,4-6H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DECFREBFKGEAMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1(CNC1)F)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-3-(3-methylbut-2-en-1-yl)azetidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

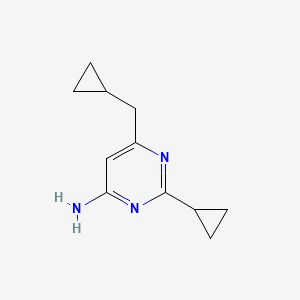
![6-{Bicyclo[2.2.1]hept-5-en-2-yl}-2-cyclopropylpyrimidin-4-amine](/img/structure/B1484112.png)
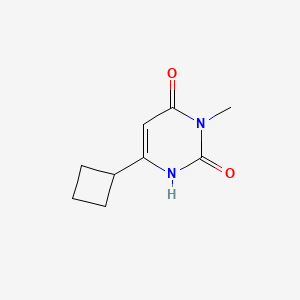

![2-Chloro-1-[4-(thiomorpholin-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B1484116.png)
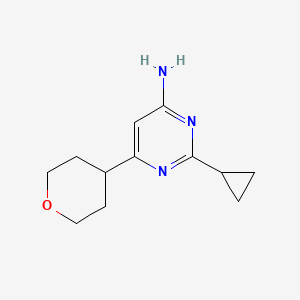

![6-[(4-Bromophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484120.png)
![2-Amino-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one](/img/structure/B1484124.png)
![1-[(4-Ethenylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B1484125.png)
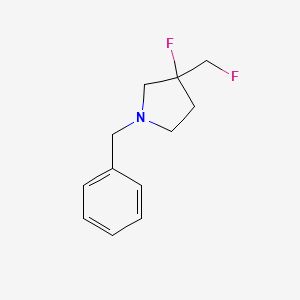
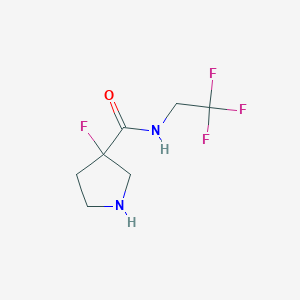
![6-[(Thiophen-3-yl)methyl]pyrimidin-4-amine](/img/structure/B1484131.png)
![6-[(2-Methoxyphenyl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1484132.png)